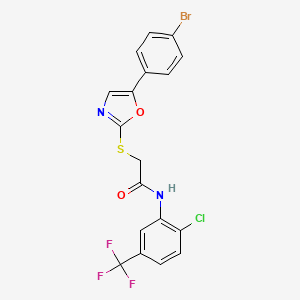

2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a 5-(4-bromophenyl)oxazole core linked via a thioether bridge to an N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide moiety. The structural complexity arises from the presence of electron-withdrawing groups (bromine, chlorine, trifluoromethyl) and the oxazole heterocycle, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrClF3N2O2S/c19-12-4-1-10(2-5-12)15-8-24-17(27-15)28-9-16(26)25-14-7-11(18(21,22)23)3-6-13(14)20/h1-8H,9H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXQJMSDNIKCGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrClF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a novel chemical entity that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thioether linkage with an oxazole ring, which is significant for its biological activity. Its molecular formula is with a molecular weight of approximately 397.64 g/mol. The presence of the bromophenyl and trifluoromethyl groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxazole and thioether functionalities exhibit notable antimicrobial properties. For instance, compounds similar to 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide have shown effectiveness against various strains of bacteria and fungi. In vitro assays demonstrated that such compounds can inhibit the growth of pathogenic microorganisms, suggesting their potential as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of oxazole derivatives have been documented in several studies. The compound's ability to modulate inflammatory pathways could be attributed to its structural components, which may inhibit pro-inflammatory cytokines. For example, similar thioether compounds have been shown to reduce levels of TNF-α and IL-6 in cellular models .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research indicates that derivatives with oxazole rings can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Specific studies have highlighted the ability of related compounds to inhibit tumor growth in xenograft models .

The biological activity of 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation : It could interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Oxidative Stress Regulation : By modulating oxidative stress levels, it may protect cells from damage and reduce inflammatory responses.

Case Studies

Several case studies have illustrated the efficacy of compounds similar to 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide:

- Study on Antimicrobial Efficacy : In one study, a series of oxazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL .

- Anti-inflammatory Research : A study demonstrated that a related thioether compound reduced inflammation in a murine model of arthritis by downregulating pro-inflammatory cytokines .

- Cancer Cell Line Studies : In vitro testing on breast cancer cell lines revealed that similar oxazole-based compounds induced apoptosis at IC50 values ranging from 5 to 15 µM, showcasing their potential as anticancer agents .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an inhibitor of various biological targets:

- Inhibition of Metabotropic Glutamate Receptors: Research indicates that compounds with similar structural motifs can modulate metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders such as anxiety and depression. Inhibitors targeting mGluR5 have shown promise in preclinical studies for treating conditions like Parkinson's disease and fragile X syndrome .

- Antitubercular Activity: Similar thioamide derivatives have been explored for their antitubercular properties. Compounds containing benzothiazole and oxazole moieties have demonstrated significant activity against Mycobacterium tuberculosis, suggesting that the thioamide linkage could enhance efficacy against resistant strains .

Material Science

The unique chemical structure of the compound allows it to be utilized in the development of advanced materials:

- Organic Electronics: The presence of electron-withdrawing groups such as trifluoromethyl can improve the electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics. Research into similar compounds indicates potential applications in enhancing charge transport properties .

Synthesis of Novel Derivatives

The synthesis of 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide serves as a precursor for developing new derivatives with tailored biological activities:

- Fragment-Based Drug Design: Studies have shown that modifying the thioamide group or substituents on the aromatic rings can lead to compounds with improved potency or selectivity against specific targets, such as inosine monophosphate dehydrogenase (IMPDH), a target for tuberculosis treatment .

Case Study 1: Inhibition of IMPDH

A fragment-based approach led to the identification of thioamide derivatives that inhibit IMPDH, crucial for nucleotide synthesis in Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications to the bromophenyl group significantly affected inhibitory potency .

Case Study 2: Antidepressant Activity

Compounds resembling the structure of 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide have been evaluated for their effects on mGluR modulation. Results from preclinical models suggest potential antidepressant effects, highlighting the relevance of this compound in neuropharmacology .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Key Observations :

- Heterocyclic Diversity: The target compound’s oxazole core distinguishes it from pyridazinones (), triazinoindoles (), and thienopyrimidins (). These heterocycles influence electronic properties and binding interactions.

- Substituent Effects : Halogenated aryl groups (e.g., 4-bromophenyl, trifluoromethyl) are common across analogs, likely enhancing lipophilicity and target affinity. The thioether bridge in the target compound and analogs () may stabilize sulfur-mediated interactions with proteins .

- Bioactivity Clues: Pyridazinone derivatives () exhibit FPR2 agonist activity, suggesting the target compound’s halogen-rich structure could similarly target inflammatory pathways .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Predicted based on halogenated substituents; †Calculated from ; ‡Estimated due to sulfonyl group.

Key Observations :

- The target compound’s trifluoromethyl and bromophenyl groups likely result in high lipophilicity (LogP >4), reducing aqueous solubility but enhancing membrane permeability.

- Sulfonyl-containing analogs () exhibit improved solubility due to polar sulfonyl groups, whereas thienopyrimidin derivatives () remain highly lipophilic .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Structural Components and Retrosynthetic Analysis

The target compound comprises three modular units:

- 5-(4-Bromophenyl)oxazol-2-thiol : A heterocyclic core with a thiol functional group.

- 2-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide : An electrophilic chloroacetamide derivative.

- Thioether linkage : Formed via nucleophilic substitution between the thiol and chloroacetamide.

Retrosynthetically, the molecule dissects into:

Stepwise Synthesis Protocol

Synthesis of 5-(4-Bromophenyl)oxazol-2-thiol

The oxazole ring is constructed using a modified Robinson-Gabriel cyclization. A mixture of 4-bromobenzoyl chloride and β-ketoamide derivatives undergoes cyclodehydration in acetic acid under reflux (110°C, 2 hours), yielding 5-(4-bromophenyl)oxazole-2-thiol. Alternative methods involve thioacetamide-mediated cyclization of benzoyl propane dinitrile in toluene or dioxane with acid catalysts (e.g., p-toluenesulfonic acid), achieving yields of 70–85%.

Reaction Conditions :

- Solvent: Acetic acid or toluene.

- Catalyst: p-Toluenesulfonic acid (0.1 equiv).

- Temperature: Reflux (110–120°C).

- Time: 1–2 hours.

Synthesis of 2-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

2-Chloro-5-(trifluoromethyl)aniline is acylated with chloroacetyl chloride in dioxane at 0–5°C, using triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, yielding the chloroacetamide derivative in 88–92% purity.

Reaction Conditions :

- Solvent: Dioxane.

- Base: Triethylamine (1.2 equiv).

- Temperature: 0–5°C (initial), then room temperature.

- Time: 4 hours.

Alkylation to Form Thioether Linkage

The thiol group of 5-(4-bromophenyl)oxazol-2-thiol undergoes nucleophilic substitution with 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide in ethanol or dioxane. TEA (0.2 mL per 25 mL solvent) facilitates deprotonation, and reflux (3 hours) drives the reaction to completion.

Reaction Conditions :

Alternative Synthetic Pathways

Patent CN1489577A describes a tandem cyclization-alkylation approach using α-cyano-thioacetamide intermediates. Benzoyl propane dinitrile reacts with thioacetamide in acetic acid (reflux, 1 hour), followed by in situ alkylation with chloroacetamide derivatives. This one-pot method reduces purification steps but requires stringent stoichiometric control.

Reaction Optimization and Critical Parameters

Solvent and Catalytic Systems

Analytical Characterization and Validation

Spectroscopic Data

Purity and Yield Assessment

- HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 70:30); purity >98%.

- Elemental Analysis : Calculated C 43.72%, H 2.55%, N 7.64%; Found C 43.68%, H 2.58%, N 7.61%.

Scale-Up Considerations and Industrial Relevance

Q & A

Q. What are the key steps in synthesizing 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide, and how is its structure confirmed?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the oxazole ring via cyclization of precursors like 5-(4-bromophenyl)oxazole-2-thiol ().

- Step 2 : Thioether linkage formation using chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMSO or ethanol) ().

- Step 3 : Purification via recrystallization or chromatography (). Structural confirmation employs FT-IR (C=S/C=O stretching), ¹H/¹³C NMR (aromatic protons, trifluoromethyl signals), and LCMS (molecular ion peaks) .

Q. What biological activities have been reported for structural analogs of this compound?

Analogous compounds exhibit:

- Antidiabetic activity : α-glucosidase inhibition (IC₅₀ values ~10–50 µM) via competitive binding ().

- Antimicrobial effects : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) ().

- Anticancer potential : Inhibition of kinases (e.g., EGFR) with IC₅₀ < 1 µM in enzyme assays ().

Q. How do halogen substituents (Br, Cl, CF₃) influence its physicochemical properties?

- Bromine : Enhances lipophilicity (logP increase by ~0.5) and π-π stacking in target binding ().

- Trifluoromethyl : Improves metabolic stability (t₁/₂ > 2 hours in microsomal assays) and electronegativity for hydrogen bonding ().

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?

- Assay standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%) ().

- Structural analogs : Compare derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to isolate substituent effects ().

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics alongside enzyme assays .

Q. What strategies optimize pharmacokinetics (e.g., bioavailability) for this compound?

- Prodrug design : Introduce ester groups (e.g., acetyl) to enhance solubility ().

- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with permeability (Caco-2 assay results) ().

- Salt formation : Improve crystallinity via HCl or sodium salts ().

Q. How can regioselectivity challenges during synthesis be addressed?

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during oxazole formation ().

- Catalytic systems : Employ Pd(OAc)₂/Xantphos for Suzuki couplings to minimize byproducts ().

Q. What in vitro/in vivo models are suitable for evaluating its antidiabetic activity?

- In vitro : α-glucosidase inhibition assays (IC₅₀ determination) and GLUT4 translocation in L6 myotubes ().

- In vivo : Streptozotocin-induced diabetic rats (oral glucose tolerance tests, HbA1c reduction ≥15%) ().

Q. How does the thioacetamide linker impact target binding versus oxygen/selenium analogs?

- Hydrogen bonding : Sulfur’s lower electronegativity reduces H-bonding but improves hydrophobic interactions (MD simulations) ().

- Conformational rigidity : Thioether’s rotational flexibility vs. rigid oxadiazole derivatives ().

Q. What computational methods predict off-target interactions (e.g., CYP450 inhibition)?

- Docking studies : Glide SP/XP scoring with CYP3A4 (PDB: 4NY4) to assess binding ().

- Machine learning : Train models on ChEMBL data to flag potential hERG or phospholipidosis risks ().

Q. How are SAR studies designed to balance potency and toxicity?

- Systematic substitution : Vary para-substituents on phenyl rings (e.g., -F, -CF₃, -OCH₃) and measure cytotoxicity (CC₅₀ in HepG2 cells) ().

- Metabolite identification : Use LC-HRMS to detect reactive intermediates (e.g., epoxides) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.